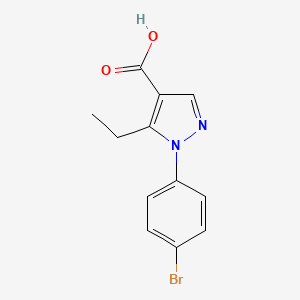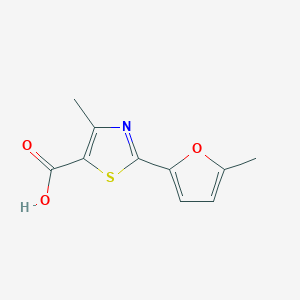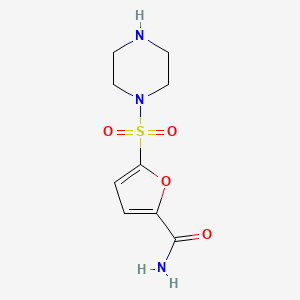![molecular formula C13H11BrO3 B1518947 Acide 3-[5-(2-bromophényl)furan-2-yl]propanoïque CAS No. 1018586-62-3](/img/structure/B1518947.png)
Acide 3-[5-(2-bromophényl)furan-2-yl]propanoïque
Vue d'ensemble
Description
“3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” is a chemical compound with the molecular formula C13H11BrO3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” consists of a furan ring attached to a propanoic acid group via a phenyl ring substituted with a bromine atom . The exact structural details may vary depending on the specific conditions and reactions used in its synthesis.Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens
Ce composé a montré un potentiel dans la synthèse d'agents antimicrobiens. Des dérivés de composés furaniques, y compris ceux liés à l'acide 3-[5-(2-bromophényl)furan-2-yl]propanoïque, ont été étudiés pour leur efficacité contre diverses souches bactériennes telles qu'Escherichia coli et Staphylococcus aureus, ainsi que des champignons comme Candida albicans . Ces propriétés en font un candidat pour des recherches plus poussées dans le développement de nouveaux antibiotiques et médicaments antifongiques.
Science des matériaux : Synthèse de polymères
En science des matériaux, les dérivés furaniques sont utilisés pour synthétiser des polymères, des résines et des adhésifs . La structure chimique unique de l'This compound pourrait conduire au développement de nouveaux matériaux présentant des propriétés spécifiques telles qu'une durabilité accrue ou une stabilité thermique.
Science de l'environnement : Solvants écologiques
Les applications environnementales des dérivés furaniques comprennent le développement de solvants écologiques. Ces composés peuvent potentiellement remplacer les solvants plus dangereux dans divers processus industriels, réduisant l'impact environnemental et améliorant la durabilité .
Chimie analytique : Normes de chromatographie
En chimie analytique, l'This compound et ses dérivés pourraient servir de normes ou de réactifs en analyse chromatographique en raison de leurs signatures chimiques distinctes. Cela peut aider à l'identification et à la quantification de mélanges complexes .
Biochimie : Études d'inhibition enzymatique
Biochimiquement, les dérivés furaniques sont connus pour interagir avec les enzymes et peuvent être utilisés pour étudier l'inhibition enzymatique, ce qui est crucial pour comprendre les voies métaboliques et concevoir des médicaments pour cibler des enzymes spécifiques .
Pharmacologie : Développement de médicaments
En pharmacologie, les motifs structuraux présents dans les composés furaniques se retrouvent souvent dans les médicaments qui ciblent un large éventail de maladies. La recherche sur l'This compound pourrait conduire à la découverte de nouveaux pharmacophores et au développement de médicaments avec de nouveaux mécanismes d'action .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Analyse Biochimique
Biochemical Properties
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid on cellular processes are diverse and depend on the specific cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, which can complicate the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in animal models vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . It is crucial to determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects.
Metabolic Pathways
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites, including hydroxylated and conjugated products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion-transporting polypeptides (OATPs) are known to facilitate the uptake of this compound into cells . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the nucleus, where it can interact with DNA and transcription factors . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of the compound within the cell . These modifications can direct the compound to specific organelles, such as the mitochondria or lysosomes, where it can participate in distinct biochemical processes.
Propriétés
IUPAC Name |
3-[5-(2-bromophenyl)furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIOKEGADFKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
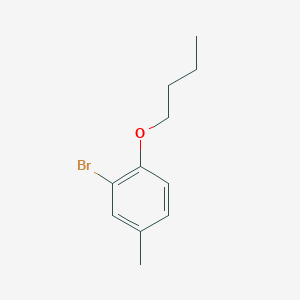
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
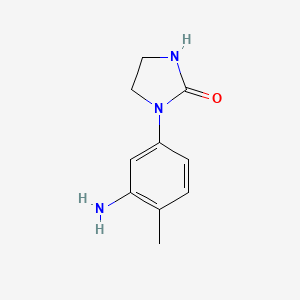
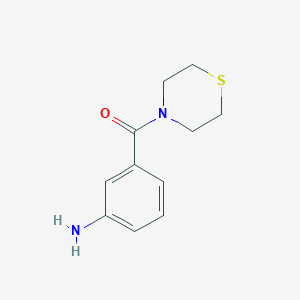
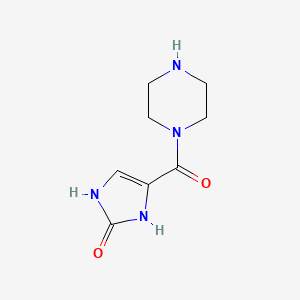
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
